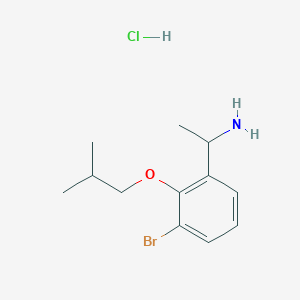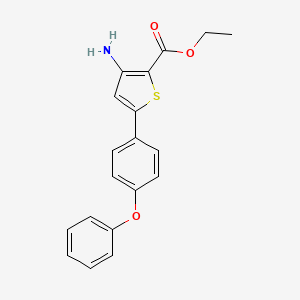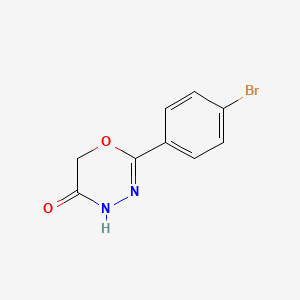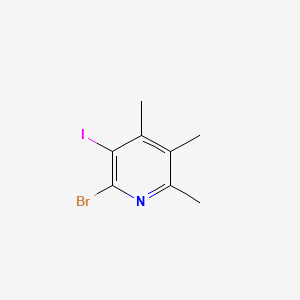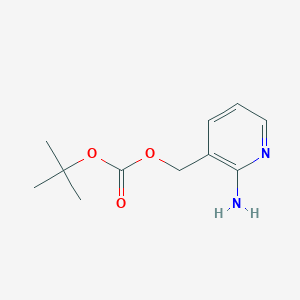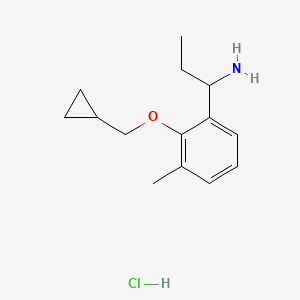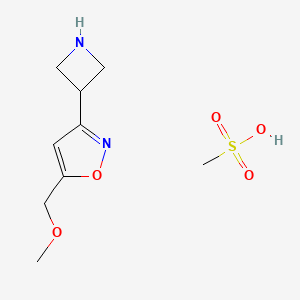
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Übersicht
Beschreibung
The compound “3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid” appears to contain several functional groups including an azetidine ring, a methoxymethyl group, an oxazole ring, and a methanesulfonic acid group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit interesting chemical properties due to the presence of the azetidine and oxazole rings, as well as the methoxymethyl and methanesulfonic acid groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The azetidine and oxazole rings might undergo reactions at the ring atoms, while the methoxymethyl and methanesulfonic acid groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methanesulfonic acid group could make the compound acidic .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research indicates that derivatives of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, specifically involving the 4,5-dihydro-1,2-oxazole ring, have been developed for herbicidal purposes. These derivatives, such as pyroxasulfone, exhibit potent pre-emergence herbicidal activity against grass and broadleaf weeds under upland conditions, providing an effective solution for weed control in agriculture (Nakatani et al., 2016).
Antibacterial Activities
Studies have shown that certain derivatives of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole possess antimicrobial activities. For instance, 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives have demonstrated enhanced antimicrobial effects against gram-negative bacteria, including strains resistant to other antibiotics (Kishimoto et al., 1984). This suggests potential applications in the development of new antibacterial drugs.
Synthesis of Novel Compounds
The compound's structure has been utilized in the synthesis of novel chemical entities. For example, reactions involving variants of this compound have led to the creation of new molecules like azetidin-2-one-4-spiro-5′-4′-chloro-5′H-1′,2′,3′-dithiazoles, indicating its utility in synthetic chemistry for developing new compounds with potential applications in various fields (Jeon et al., 2001).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound have been explored for their potential use. For instance, methanesulfonic acid salt forms of certain drugs have been prepared and characterized, indicating the role of this compound in modifying the properties of pharmaceuticals (Eberlin et al., 2013). This could lead to the development of more effective drug formulations.
Enzyme Inhibition
Research has also explored the use of this compound in the synthesis of substances with anti-acetylcholinesterase activity. Such activities are crucial in the development of treatments for diseases like Alzheimer's, where enzyme inhibition plays a key role (Holan et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.CH4O3S/c1-11-5-7-2-8(10-12-7)6-3-9-4-6;1-5(2,3)4/h2,6,9H,3-5H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFDZNSHNJUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C2CNC2.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
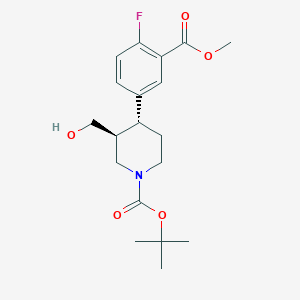
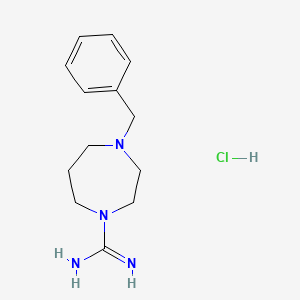
![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)

![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
